molecular formula C13H14N2O3 B13847180 1-[(5-Nitro-1-benzofuran-2-yl)methyl]pyrrolidine

1-[(5-Nitro-1-benzofuran-2-yl)methyl]pyrrolidine

Cat. No.: B13847180
M. Wt: 246.26 g/mol
InChI Key: OLPGSCGBZNSRLT-UHFFFAOYSA-N
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Description

1-[(5-Nitro-1-benzofuran-2-yl)methyl]pyrrolidine is a chemical compound that features a benzofuran ring substituted with a nitro group and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Nitro-1-benzofuran-2-yl)methyl]pyrrolidine typically involves the nitration of benzofuran followed by the introduction of the pyrrolidine moiety. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitrobenzofuran can then be reacted with pyrrolidine under basic conditions to form the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Nitro-1-benzofuran-2-yl)methyl]pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(5-Nitro-1-benzofuran-2-yl)methyl]pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(5-Nitro-1-benzofuran-2-yl)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzofuran ring may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors .

Comparison with Similar Compounds

  • **1-[(5-Nitro-1-benzofuran-2-yl)ethyl]pyrrolidine.
  • **1-[(5-Nitro-1-benzofuran-2-yl)methyl]piperidine.
  • **1-[(5-Nitro-1-benzofuran-2-yl)methyl]morpholine.

Comparison: 1-[(5-Nitro-1-benzofuran-2-yl)methyl]pyrrolidine is unique due to its specific combination of the benzofuran ring and pyrrolidine moiety. This structural arrangement imparts distinct physicochemical properties and biological activities compared to its analogs. For example, the pyrrolidine moiety may enhance the compound’s solubility and bioavailability, making it more suitable for certain applications.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

1-[(5-nitro-1-benzofuran-2-yl)methyl]pyrrolidine

InChI

InChI=1S/C13H14N2O3/c16-15(17)11-3-4-13-10(7-11)8-12(18-13)9-14-5-1-2-6-14/h3-4,7-8H,1-2,5-6,9H2

InChI Key

OLPGSCGBZNSRLT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=CC3=C(O2)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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